Cas no 1339592-39-0 (1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid)

1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid is a specialized heterocyclic compound featuring both azetidine and piperidine moieties, linked via a ketone-functionalized ethylene bridge. The presence of a carboxylic acid group on the azetidine ring enhances its potential for further derivatization, making it a versatile intermediate in medicinal chemistry and drug development. Its rigid, compact structure is advantageous for designing bioactive molecules with improved binding affinity and selectivity. The compound’s unique scaffold is particularly valuable in the synthesis of protease inhibitors, receptor modulators, and other pharmacologically active agents. Its well-defined chemical properties ensure consistent reactivity, supporting precise synthetic applications in research and industrial settings.
1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid structure
1339592-39-0 structure
Product name:1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
CAS No:1339592-39-0
MF:C11H18N2O3
MW:226.272222995758
CID:5047426

1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
    • 1-(2-Oxo-2-(piperidin-1-yl)ethyl)azetidine-3-carboxylic acid
    • 1-(2-oxo-2-piperidin-1-ylethyl)azetidine-3-carboxylic acid
    • 1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
    • Inchi: 1S/C11H18N2O3/c14-10(13-4-2-1-3-5-13)8-12-6-9(7-12)11(15)16/h9H,1-8H2,(H,15,16)
    • InChI Key: SSCNNCXOEITICW-UHFFFAOYSA-N
    • SMILES: O=C(CN1CC(C(=O)O)C1)N1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 281
  • XLogP3: -2.3
  • Topological Polar Surface Area: 60.8

1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-2141-10g
1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
1339592-39-0 95%+
10g
$3532.0 2023-09-07
Life Chemicals
F1908-2141-0.25g
1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
1339592-39-0 95%+
0.25g
$694.0 2023-09-07
Life Chemicals
F1908-2141-0.5g
1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
1339592-39-0 95%+
0.5g
$731.0 2023-09-07
Life Chemicals
F1908-2141-2.5g
1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
1339592-39-0 95%+
2.5g
$1679.0 2023-09-07
Life Chemicals
F1908-2141-1g
1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
1339592-39-0 95%+
1g
$770.0 2023-09-07
Life Chemicals
F1908-2141-5g
1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
1339592-39-0 95%+
5g
$2525.0 2023-09-07
TRC
O147326-500mg
1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
1339592-39-0
500mg
$ 435.00 2022-06-03
TRC
O147326-1g
1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
1339592-39-0
1g
$ 680.00 2022-06-03
TRC
O147326-100mg
1-[2-oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid
1339592-39-0
100mg
$ 115.00 2022-06-03

Additional information on 1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid

Introduction to 1-[2-Oxo-2-(Piperidin-1-yl)Ethyl]Azetidine-3-Carboxylic Acid (CAS No: 1339592-39-0)

1-[2-Oxo-2-(Piperidin-1-yl)Ethyl]Azetidine-3-Carboxylic Acid, commonly referred to by its CAS number 1339592-39-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The compound's structure comprises an azetidine ring, a piperidine moiety, and a carboxylic acid group, which collectively contribute to its diverse chemical properties.

The azetidine ring, a four-membered cyclic amine, is a key structural element of this compound. Its small size and strained geometry make it highly reactive, which is advantageous in various chemical reactions. The piperidine group, on the other hand, introduces a six-membered amine ring that enhances the compound's stability and bioavailability. The carboxylic acid group further adds functional versatility, enabling the molecule to participate in hydrogen bonding and other intermolecular interactions.

Recent studies have highlighted the potential of 1-[2-Oxo-2-(Piperidin-1-yl)Ethyl]Azetidine-3-Carboxylic Acid as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role in modulating enzyme activity and its potential as a lead compound in drug design. For instance, investigations into its interaction with specific protein targets have revealed intriguing binding affinities that could be exploited for therapeutic purposes.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. Key steps include the formation of the azetidine ring through ring-closing reactions and the subsequent introduction of the piperidine moiety via nucleophilic substitution or coupling reactions. The final step typically involves the introduction of the carboxylic acid group, which can be achieved through oxidation or hydrolysis reactions.

In terms of physical properties, 1-[2-Oxo-2-(Piperidin-1-yl)Ethyl]Azetidine-3-Carboxylic Acid exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

The biological activity of this compound has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated its ability to inhibit certain enzymatic pathways associated with inflammatory diseases and neurodegenerative conditions. These findings suggest that the compound could serve as a lead for developing treatments targeting these conditions.

From an environmental perspective, the compound's biodegradability and ecological impact have been evaluated under controlled laboratory conditions. Results indicate that it undergoes moderate biodegradation under aerobic conditions, with a half-life of approximately 7 days. These data are crucial for assessing its environmental safety profile and guiding its responsible use in industrial applications.

In conclusion, 1-[2-Oxo-2-(Piperidin-1-yl)Ethyl]Azetidine-3-Carboxylic Acid (CAS No: 1339592-39-0) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structure, coupled with its promising biological activity, positions it as a valuable tool for advancing drug discovery efforts. Continued research into its properties and applications will undoubtedly shed further light on its full potential in the field of medicinal chemistry.

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